N-(2,5-dimethoxyphenyl)-6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N'-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-(2,5-DIMETHOXYANILINO)-6-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1,3,5-TRIAZIN-2-YL}-N-(3-NITROPHENYL)AMINE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple functional groups such as methoxy, ethoxy, benzothiazole, triazine, and nitro groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-(2,5-DIMETHOXYANILINO)-6-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1,3,5-TRIAZIN-2-YL}-N-(3-NITROPHENYL)AMINE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Amination Reactions:
Sulfurization: Incorporation of sulfur atoms into the benzothiazole ring.
Nitration: Introduction of nitro groups into the aromatic rings.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated reactors. The process is optimized for yield and purity, often involving:
Continuous Flow Reactors: For efficient and controlled reactions.
Purification Techniques: Such as crystallization, distillation, and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-{4-(2,5-DIMETHOXYANILINO)-6-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1,3,5-TRIAZIN-2-YL}-N-(3-NITROPHENYL)AMINE undergoes various chemical reactions, including:
Oxidation: Conversion of methoxy groups to aldehydes or carboxylic acids.
Reduction: Reduction of nitro groups to amino groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce amines.
Scientific Research Applications
N-{4-(2,5-DIMETHOXYANILINO)-6-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1,3,5-TRIAZIN-2-YL}-N-(3-NITROPHENYL)AMINE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-{4-(2,5-DIMETHOXYANILINO)-6-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1,3,5-TRIAZIN-2-YL}-N-(3-NITROPHENYL)AMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with DNA/RNA: Affecting gene expression and protein synthesis.
Modulating Signal Transduction Pathways: Influencing cellular signaling and communication.
Comparison with Similar Compounds
Similar Compounds
- **N-{4-(2,5-DIMETHOXYANILINO)-6-[(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1,3,5-TRIAZIN-2-YL}-N-(3-NITROPHENYL)AMINE
- **N-{4-(2,5-DIMETHOXYANILINO)-6-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1,3,5-TRIAZIN-2-YL}-N-(4-NITROPHENYL)AMINE
Uniqueness
N-{4-(2,5-DIMETHOXYANILINO)-6-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1,3,5-TRIAZIN-2-YL}-N-(3-NITROPHENYL)AMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C26H23N7O5S2 |
---|---|
Molecular Weight |
577.6 g/mol |
IUPAC Name |
2-N-(2,5-dimethoxyphenyl)-6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-4-N-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C26H23N7O5S2/c1-4-38-18-8-10-19-22(14-18)39-26(29-19)40-25-31-23(27-15-6-5-7-16(12-15)33(34)35)30-24(32-25)28-20-13-17(36-2)9-11-21(20)37-3/h5-14H,4H2,1-3H3,(H2,27,28,30,31,32) |
InChI Key |
LKJUKEFQTWPIKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)SC3=NC(=NC(=N3)NC4=C(C=CC(=C4)OC)OC)NC5=CC(=CC=C5)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.